PSB 06126

Purinergic Signaling Enzymology Osteogenesis

Choose PSB 06126 for unambiguous NTPDase3 inhibition. Unlike pan-inhibitors (ARL 67156, Reactive Blue 2) that confound results by hitting multiple ectonucleotidases simultaneously, PSB 06126 delivers 12.7-fold selectivity for NTPDase3 over NTPDase2. This precision is critical when dissecting isoform-specific roles in cancer, bone formation, or neurobiology where NTPDase isoforms are co-expressed. Validated in osteogenesis rescue models and immuno-oncology target validation studies. Every batch is HPLC-verified ≥98% purity. Don't compromise your data with off-target effects—order the characterized standard.

Molecular Formula C24H15N2NaO5S
Molecular Weight 466.4 g/mol
CAS No. 1052089-16-3
Cat. No. B1662952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB 06126
CAS1052089-16-3
Synonyms1-Amino-4-(1-naphthyl)aminoanthraquinone-2-sulfonic acid sodium salt
Molecular FormulaC24H15N2NaO5S
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1
InChIKeyBLOBABILSRPNHR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PSB 06126 (CAS 1052089-16-3) – A Selective Anthraquinone-Derived NTPDase3 Inhibitor for Purinergic Signaling Research


PSB 06126 (CAS 1052089-16-3) is a synthetic anthraquinone derivative that functions as a selective, competitive inhibitor of ectonucleoside triphosphate diphosphohydrolase 3 (NTPDase3, also known as CD39L3 or ENTPD3) [1]. Characterized as 1-amino-2-sulfo-4-(1-naphthylamino)anthraquinone (compound 20), it was developed through structure-activity relationship (SAR) studies of Reactive Blue 2 derivatives [1]. The compound acts by blocking the enzymatic hydrolysis of extracellular ATP, thereby modulating purinergic signaling pathways dependent on nucleotide availability [1].

Why NTPDase Inhibitors Cannot Be Interchanged: The Critical Selectivity Profile of PSB 06126


The ectonucleotidase family comprises several isoforms (NTPDase1, -2, -3, -8) with distinct tissue distributions and physiological roles. Broad-spectrum or isoform-unselective inhibitors, such as ARL 67156 or Reactive Blue 2, disrupt multiple purinergic pathways simultaneously, confounding experimental interpretation [1]. The value of PSB 06126 lies in its unique selectivity fingerprint—it potently inhibits NTPDase3 while sparing NTPDase2, a key isoform involved in distinct processes like pericyte proliferation and insulin secretion [2]. This subtype selectivity is not a class-wide property; structural isomers and closely related anthraquinone derivatives can exhibit dramatically different inhibition profiles, as demonstrated in comparative SAR studies [1]. Therefore, substituting PSB 06126 with a generic or uncharacterized 'NTPDase inhibitor' risks introducing off-target effects that invalidate pathway-specific conclusions.

PSB 06126 Quantitative Differentiation: Head-to-Head Enzyme Inhibition and Functional Selectivity Data


PSB 06126 Exhibits 12.7-Fold Selectivity for NTPDase3 Over NTPDase2 in Rat Enzyme Assays

In a capillary electrophoresis assay using recombinant rat enzymes, PSB 06126 (compound 20) inhibited NTPDase3 with a Ki of 1.5 μM, while its activity against NTPDase2 was significantly weaker (Ki = 19.1 μM), yielding a 12.7-fold selectivity ratio [1]. This contrasts sharply with the non-selective anthraquinone derivative 1-amino-2-sulfo-4-p-chloroanilinoanthraquinone (compound 18), which inhibited NTPDase1, -2, and -3 with nearly identical Ki values (16–18 μM) [1].

Purinergic Signaling Enzymology Osteogenesis

PSB 06126 Demonstrates 12-Fold Greater Potency for Human NTPDase3 Compared to the Broad-Spectrum Inhibitor ARL 67156

Against the human NTPDase3 enzyme, PSB 06126 exhibits an IC50 of 7.76 μM (Ki = 4.39 μM) . The widely used reference inhibitor ARL 67156, a nucleotide analog, inhibits human NTPDase3 with a reported Ki of 18 ± 4 μM [1]. This represents a 12-fold improvement in potency based on IC50 comparison and a 4.1-fold improvement in binding affinity (Ki). Furthermore, ARL 67156 is a pan-inhibitor with significant activity at NTPDase1 (CD39, Ki = 11 μM) and NPP1 (Ki = 12 μM), whereas PSB 06126 is described as selective for NTPDase3 [REFS-1, REFS-3].

Human Disease Models Immuno-oncology β-Cell Biology

Functional Selectivity: PSB 06126 (3 μM) Rehabilitates Osteogenic Differentiation in Post-Menopausal MSCs by Blocking NTPDase3

In a disease-relevant cellular model using bone marrow-derived mesenchymal stromal cells (BM-MSCs) from post-menopausal women, treatment with 3 μM PSB 06126 significantly rescued the impaired osteogenic commitment caused by NTPDase3 overexpression [1]. The compound increased extracellular ATP accumulation, leading to enhanced alkaline phosphatase (ALP) activity and bone nodule formation. Critically, these effects were abrogated by co-administration of P2X7 and P2Y6 receptor antagonists, confirming that the observed functional outcome is specifically mediated through the PSB 06126–NTPDase3–ATP axis [1].

Bone Regeneration Stem Cell Biology Osteoporosis

Validated Application Scenarios for PSB 06126 in NTPDase3-Focused Research and Drug Discovery


Elucidating NTPDase3-Specific Functions in Purinergic Signaling Pathways

When studying the distinct roles of NTPDase isoforms in tissues where multiple ectonucleotidases are co-expressed (e.g., brain, pancreas, immune cells), PSB 06126 is the optimal tool. Its 12.7-fold selectivity for NTPDase3 over NTPDase2 allows researchers to attribute observed changes in extracellular ATP/ADP levels specifically to NTPDase3 inhibition, without the confounding effects on NTPDase2 that would occur with pan-inhibitors like ARL 67156 or Reactive Blue 2 [1].

Investigating the Role of NTPDase3 in Bone Biology and Osteogenic Differentiation

PSB 06126 has been experimentally validated to rescue impaired osteogenesis in human mesenchymal stem cells derived from post-menopausal donors [3]. For researchers exploring the link between purinergic signaling and bone formation, PSB 06126 serves as a critical pharmacological tool to mimic or complement genetic knockdown of NTPDase3, enabling the study of P2X7/P2Y6 receptor activation in the context of age-related bone loss and osteoporosis [3].

Differentiating NTPDase3-Mediated Effects from NTPDase2 in Cancer and Immune Microenvironment Studies

NTPDase3 is overexpressed in certain cancers and modulates the immunosuppressive adenosine axis. PSB 06126's well-characterized selectivity profile makes it a superior choice over less selective alternatives when dissecting the contribution of NTPDase3 versus NTPDase2 or NTPDase1 to tumor growth, metastasis, or immune cell function [REFS-1, REFS-2]. This precision is critical for target validation studies in immuno-oncology where isoform-specific effects must be delineated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSB 06126

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.